
tetrahydro-2-furanylmethyl 1-piperidinylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrahydro-2-furanylmethyl 1-piperidinylacetate, commonly known as THFMA, is a chemical compound that belongs to the family of piperidine derivatives. THFMA has gained attention in the scientific community due to its potential applications in pharmaceutical research. In
Wissenschaftliche Forschungsanwendungen
THFMA has been studied for its potential applications in pharmaceutical research. It has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. THFMA has also been studied for its potential use in the treatment of Parkinson's disease and Alzheimer's disease. Its ability to cross the blood-brain barrier makes it a promising candidate for the treatment of neurological disorders.
Wirkmechanismus
The mechanism of action of THFMA is not fully understood. However, it is believed to work by modulating the activity of neurotransmitters in the brain. THFMA has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
THFMA has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which may contribute to its anticonvulsant effects. THFMA has also been shown to reduce the levels of inflammatory cytokines in the brain, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
THFMA has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also able to cross the blood-brain barrier, which makes it a promising candidate for the treatment of neurological disorders. However, THFMA has several limitations. Its mechanism of action is not fully understood, and its potential side effects are not well documented.
Zukünftige Richtungen
There are several future directions for the study of THFMA. Further research is needed to fully understand its mechanism of action and potential side effects. THFMA may also have potential applications in the treatment of other neurological disorders, such as multiple sclerosis and epilepsy. Additionally, THFMA may have potential applications in the development of novel pain medications. Further research is needed to explore these potential applications of THFMA.
In conclusion, THFMA is a promising compound that has potential applications in pharmaceutical research. Its anticonvulsant, analgesic, and anti-inflammatory properties make it a promising candidate for the treatment of neurological disorders. However, further research is needed to fully understand its mechanism of action and potential side effects. THFMA may have several future directions for research, including its potential applications in the treatment of other neurological disorders and the development of novel pain medications.
Synthesemethoden
The synthesis of THFMA involves the reaction of 1-piperidinylacetic acid with tetrahydrofurfuryl alcohol in the presence of a catalyst. The resulting compound is then purified using column chromatography. The purity of THFMA is crucial for its use in scientific research, and several methods have been developed to ensure its purity.
Eigenschaften
IUPAC Name |
oxolan-2-ylmethyl 2-piperidin-1-ylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c14-12(9-13-6-2-1-3-7-13)16-10-11-5-4-8-15-11/h11H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEXPSUPFPUYPJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)OCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{2-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetamide](/img/structure/B5237124.png)
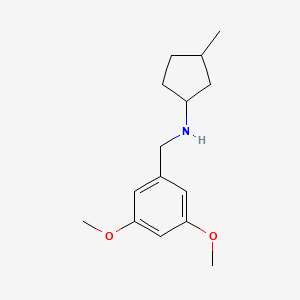
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-2-thiophenecarboxamide](/img/structure/B5237142.png)
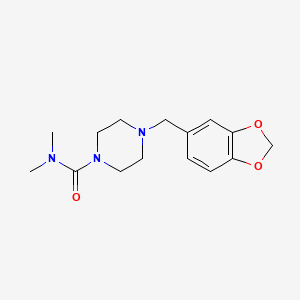
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(3-methyl-2-furoyl)-2-piperidinecarboxamide](/img/structure/B5237149.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-thiophenecarboxamide](/img/structure/B5237154.png)
![N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5237161.png)
![4-(2,4-dichlorophenoxy)-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}butanohydrazide](/img/structure/B5237172.png)
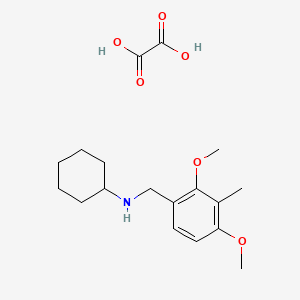
![4-chloro-2-{[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5237181.png)
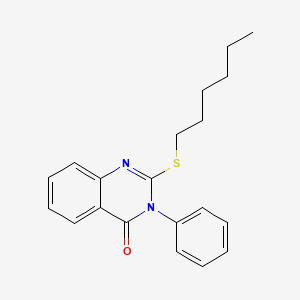
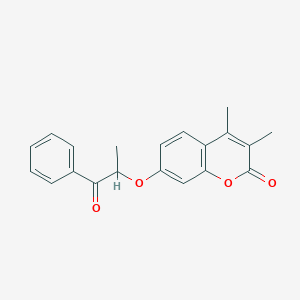
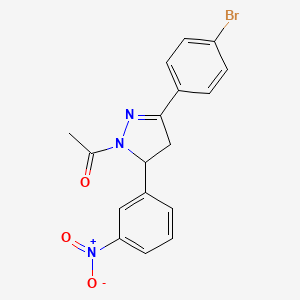
![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-methyl-1H-imidazol-1-yl)propanamide](/img/structure/B5237220.png)